![molecular formula C18H24FN3O2S B2411622 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide CAS No. 1049368-36-6](/img/structure/B2411622.png)
1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H24FN3O2S and its molecular weight is 365.47. The purity is usually 95%.
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Scientific Research Applications
Metal Coordination and Supramolecular Structures
Research on related sulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, highlights their potential as ligands for metal coordination. These compounds exhibit molecular and supramolecular structures with significant torsion angles and N-H...N hydrogen bonding, forming dimers, layers, and chains, which may imply similar coordination capabilities for the compound (Jacobs, Chan, & O'Connor, 2013).
Biological Activity and HMG-CoA Reductase Inhibition
A related compound, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted dihydroxyheptenoates, was synthesized and evaluated for its ability to inhibit HMG-CoA reductase. This study showcases the potential for designing potent cholesterol biosynthesis inhibitors, suggesting that derivatives of methanesulfonamide could have significant pharmacological applications (Watanabe et al., 1997).
Nonlinear Optical Response and Thin-Film Microstructure
Investigations into pyrrole-pyridine-based dibranched chromophore architecture have elucidated their impact on covalent self-assembly, thin-film microstructure, and nonlinear optical response. Such studies provide insights into the potential applications of similar compounds in electrooptic film fabrication and other optoelectronic devices (Facchetti et al., 2006).
Catalysis and Hydrogenation Processes
Research into base-free transfer hydrogenation using Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives similar to the query compound, has demonstrated efficient catalysis in the transfer hydrogenation of ketones, suggesting potential applications in catalytic processes for organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Synthesis of Chiral Nonracemic Compounds
The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to N-substituted 1-(2-pyridinyl)ethylamines, underscores the utility of sulfonamide derivatives in the precise synthesis of chiral compounds, which is critical for pharmaceutical applications (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S/c1-21-10-4-5-17(21)18(22-11-2-3-12-22)13-20-25(23,24)14-15-6-8-16(19)9-7-15/h4-10,18,20H,2-3,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWICCFUTVPFEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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